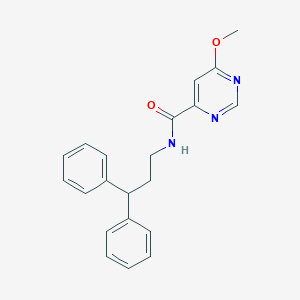

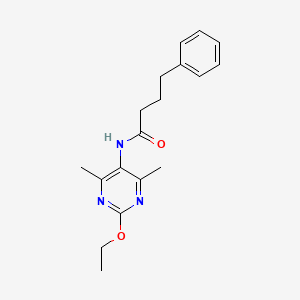

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

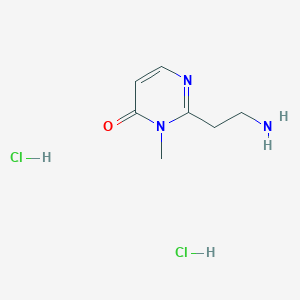

The compound N-(3,3-Diphenylpropyl)glycinamide is a non-competitive NMDA receptor open-channel blocker . It’s a solid white substance soluble in DMSO .

Synthesis Analysis

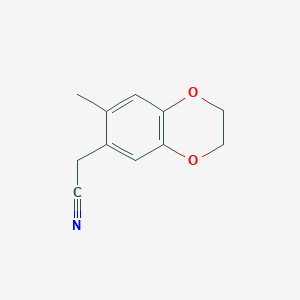

There are several methods to synthesize similar compounds. For instance, N-methyl-3,3-diphenylpropylamine can be prepared by demethylation of N,N-dimethyl-3,3-diphenylpropylamine, followed by hydrolysis . Another method involves using cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile, conducting catalytic hydrogenation to convert the 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine, then reacting with aldehyde to prepare Schiff base, conducting methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzing to obtain N-methyl-3,3-diphenylpropylamine .Molecular Structure Analysis

The molecular structure of a similar compound, 3,3-Diphenylpropylamine, has a molecular formula of C15H17N, an average mass of 211.302 Da, and a Monoisotopic mass of 211.136093 Da .Chemical Reactions Analysis

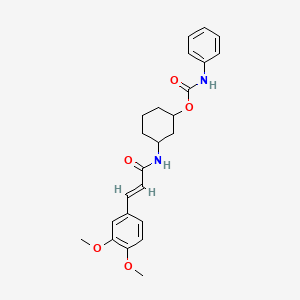

3,3-Diphenylpropyl isocyanate is an isocyanate used as a reagent in various chemical reactions. It is used as a catalyst in the production of polyurethane foam and other polymers. It is believed to react with alcohols, amines, and carboxylic acids to form isocyanates.Physical And Chemical Properties Analysis

N-(3,3-Diphenylpropyl)glycinamide has a molecular formula of C17H20N2O and a molecular weight of 268.35. It’s a solid white substance soluble in DMSO and should be stored at -20°C .Applications De Recherche Scientifique

- N20C exhibits promising anticancer effects. Researchers have investigated its ability to inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis. Further studies explore its mechanism of action and potential as a targeted therapy for specific cancer types .

- N20C interacts with glutamate receptors, particularly NMDA receptors. These receptors play a crucial role in synaptic plasticity and memory formation. Investigating N20C’s impact on neuronal function and its potential as a neuroprotective agent is an active area of research .

- Some studies suggest that N20C may modulate pain pathways. Researchers investigate its analgesic properties, aiming to develop novel pain-relieving drugs. Understanding its effects on neurotransmitter systems and pain receptors is essential for therapeutic applications .

- N20C’s structure hints at possible metabolic effects. Researchers explore its impact on lipid metabolism, glucose homeostasis, and insulin sensitivity. Investigating its potential as a treatment for metabolic syndrome or type 2 diabetes is ongoing .

- N20C serves as a valuable chemical probe for studying cellular processes. Researchers use it to dissect molecular pathways, identify protein targets, and unravel biological mechanisms. Its unique chemical scaffold allows for selective interactions with specific proteins .

- Medicinal chemists utilize N20C as a starting point for designing new compounds. By modifying its structure, they aim to enhance its pharmacokinetic properties, increase potency, or reduce side effects. Rational drug design based on N20C’s scaffold can lead to novel therapeutics .

Anticancer Properties

Neuropharmacology

Pain Management

Metabolic Disorders

Chemical Biology

Drug Design and Optimization

Mécanisme D'action

Target of Action

Similar compounds such as n-(3,3-diphenylpropyl)glycinamide have been shown to interact withNMDA glutamate receptors . These receptors play a crucial role in neuronal communication and are involved in learning and memory processes.

Mode of Action

It’s worth noting that related compounds like n-(3,3-diphenylpropyl)glycinamide act asNMDA glutamate receptor open channel blockers . This means they prevent the flow of ions through the receptor’s channel, thereby modulating neuronal activity.

Biochemical Pathways

The interaction with nmda glutamate receptors suggests that it may influencecalcium signal transduction pathways . These pathways are critical for various cellular processes, including neurotransmission and muscle contraction.

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability.

Propriétés

IUPAC Name |

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-26-20-14-19(23-15-24-20)21(25)22-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14-15,18H,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLCPQITMQVYQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B2450218.png)

![benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B2450224.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2450230.png)

![5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine](/img/structure/B2450234.png)

![2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide](/img/structure/B2450236.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450237.png)

![N-[[4-(Furan-3-yl)phenyl]methyl]-9-methylpurin-6-amine](/img/structure/B2450239.png)